molecular formula C12H11F3O2 B8060631 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester CAS No. 101466-85-7

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester

Cat. No.: B8060631
CAS No.: 101466-85-7
M. Wt: 244.21 g/mol
InChI Key: AUMBJIRASKDNSF-VMPITWQZSA-N
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Description

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester is an organic compound with the molecular formula C12H11F3O2. It is a derivative of 2-propenoic acid, featuring a trifluoromethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-[4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with specific enzymes and receptors within the body.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester imparts unique properties, such as increased stability and lipophilicity. These characteristics make it distinct from other similar compounds and enhance its utility in various applications.

Properties

IUPAC Name

ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBJIRASKDNSF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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